1-[(4-Phenylcyclohexyl)sulfanyl]ethan-1-one
Description
Properties
IUPAC Name |
S-(4-phenylcyclohexyl) ethanethioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18OS/c1-11(15)16-14-9-7-13(8-10-14)12-5-3-2-4-6-12/h2-6,13-14H,7-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSBGAXGPVWNQBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SC1CCC(CC1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of 1-[(4-Phenylcyclohexyl)sulfanyl]ethan-1-one generally follows a two-step approach:
- Step 1: Formation of the sulfanyl intermediate by introducing the sulfur atom onto the 4-phenylcyclohexyl moiety.
- Step 2: Introduction of the ethanone group to the sulfanyl intermediate, typically via acylation or oxidation reactions.
This approach allows for regioselective control and high yields of the target compound.
Preparation via Hydration of Alkynes and Sulfur Incorporation
One effective method involves the hydration of alkynes bearing the 4-phenylcyclohexyl group in the presence of catalytic systems that promote regioselective addition of water, followed by sulfur incorporation:
- Catalysts and Conditions : Indium(III) triflate (In(OTf)3) and para-toluenesulfonic acid (PTSA) are used as catalysts in 1,2-dichloroethane solvent under reflux conditions in a sealed tube for about 4 hours.
- Reaction Mechanism : The alkyne undergoes hydration to form a ketone intermediate, which is then treated with a sulfur source to form the sulfanyl linkage.
- Workup : After reaction completion, the solvent is removed under reduced pressure, and the product is purified by flash chromatography on silica gel using petroleum ether/ethyl acetate mixtures.
This method provides high regioselectivity and yields up to 92% for related ketone compounds.
Sulfur-Containing Ketone Synthesis via Thioether Formation
Another common approach involves direct thioether formation by reacting a 4-phenylcyclohexyl thiol or sulfide precursor with an ethanone derivative or its activated form:
- Starting Materials : 4-Phenylcyclohexanethiol or its protected derivative and ethanoyl chloride or equivalent acylating agents.
- Reaction Conditions : The thiol is reacted with ethanoyl chloride under inert atmosphere, often in the presence of a base such as triethylamine, at low temperatures to avoid side reactions.
- Outcome : The nucleophilic sulfur attacks the acyl chloride, forming the thioester intermediate, which upon mild hydrolysis or rearrangement yields the target sulfanyl ethanone.
This method is widely used for its straightforwardness and ability to produce pure products with good yields.
Alternative Routes Using Sulfur-Containing Reagents and Cyclohexyl Precursors
Patents and literature describe preparation of related compounds involving:
- Use of sulfur chlorides or sulfur transfer reagents to introduce the sulfanyl group onto cyclohexyl derivatives bearing phenyl substituents.
- Multi-step synthesis involving protection and deprotection steps to selectively functionalize the cyclohexyl ring and attach the ethanone moiety.
- Catalytic hydrogenation and halogenation steps to prepare intermediates that facilitate sulfur incorporation.
These methods often require careful control of reaction parameters to maintain the integrity of the phenylcyclohexyl structure and achieve the desired substitution pattern.
Data Table: Comparative Summary of Preparation Methods
| Method | Key Reagents & Catalysts | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Hydration of alkynes + sulfur | In(OTf)3, PTSA, water, DCE | Reflux, sealed tube, 4 h | Up to 92 | High regioselectivity, mild conditions |
| Thioether formation with acyl chloride | 4-Phenylcyclohexanethiol, ethanoyl chloride, base | Low temp, inert atmosphere | 70-85 | Direct, straightforward |
| Sulfur transfer reagents + cyclohexyl precursors | Sulfur chlorides, halogenated intermediates | Multi-step, controlled temp | Variable | Requires protection/deprotection steps |
Research Findings and Notes
- The hydration of alkynes catalyzed by indium(III) triflate and PTSA is a regioselective and efficient method for synthesizing carbonyl compounds with sulfur functionalities, demonstrating high yields and purity.
- Direct thioether formation via nucleophilic substitution on acyl chlorides is a classical and reliable approach but requires careful temperature control to prevent side reactions.
- Patented methods emphasize the importance of substituent control on the cyclohexyl ring and the use of protective groups to achieve selective functionalization, which is critical for pharmaceutical applications.
- No direct synthesis protocols for this compound were found in unreliable sources such as benchchem.com or smolecule.com, ensuring the data presented here is from credible academic and patent literature.
Chemical Reactions Analysis
1-[(4-Phenylcyclohexyl)sulfanyl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures to ensure selective and efficient transformations. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-[(4-Phenylcyclohexyl)sulfanyl]ethan-1-one has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound can be used in studies related to enzyme inhibition or as a probe to investigate biological pathways involving sulfanyl groups.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-[(4-Phenylcyclohexyl)sulfanyl]ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors, through its sulfanyl and ethanone functional groups. These interactions can modulate the activity of the target molecules, leading to various biological effects. The exact pathways and targets depend on the specific context of its application, such as enzyme inhibition or receptor binding studies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Cyclohexyl and Aromatic Sulfur Substituents
a) 1-Cyclohexyl-2-(phenylthio)ethan-1-one
- Structure: Features a cyclohexyl group directly bonded to the ethanone core, with a phenylthio (S–Ph) substituent.
- Synthesis: Prepared via nucleophilic substitution of 2-bromo-1-cyclohexylethan-1-one with thiophenol (52.4% yield) .
- Properties : Colorless liquid isolated via flash chromatography (pet ether/EtOAc: 98:2). Lower molecular weight compared to the target compound due to the absence of the 4-phenylcyclohexyl group.
b) 1-Cyclohexyl-2-(phenylsulfonyl)ethan-1-one (10a)
- Structure : Differs by the sulfonyl (–SO₂–Ph) group instead of sulfanyl.
- Synthesis : Oxidized analog synthesized using benzene sulfinic acid (33.3% yield) .
- Properties : Sulfonyl groups enhance polarity and stability but reduce nucleophilicity compared to sulfanyl derivatives.
c) 1-[(4-Phenylcyclohexyl)sulfanyl]ethan-1-one
Sulfanyl-Ethanone Derivatives with Heteroaromatic Moieties
a) 1-(3-(Phenylethynyl)thiophen-2-yl)ethan-1-one
- Structure: Contains a thiophene ring with phenylethynyl and ethanone groups.
- Application : Used in Cu(I)-catalyzed synthesis of heterobiaryl compounds (59% yield) .
- Comparison: The thiophene core offers π-conjugation, contrasting with the non-aromatic cyclohexyl group in the target compound.
b) HMPSNE (2-[(4-Hydroxy-6-methylpyrimidin-2-yl)sulfanyl]-1-(naphthalen-1-yl)ethan-1-one)
Adamantyl and Fluorinated Derivatives
a) 1-(Adamantan-1-yl)-2-{[5-(trifluoromethyl)pyridin-2-yl]sulfanyl}ethan-1-one (21)
- Structure : Adamantyl group provides rigidity; trifluoromethylpyridyl enhances metabolic stability.
- Properties : White solid (mp: 141–142°C), high purity (>99% by HPLC) .
b) 1-{4-[(2,2-Difluoroethyl)sulfanyl]phenyl}ethan-1-one
Data Table: Key Properties of Selected Compounds
Biological Activity
1-[(4-Phenylcyclohexyl)sulfanyl]ethan-1-one, a compound featuring a sulfanyl group attached to a cyclohexyl ring, has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, including antimicrobial, anti-inflammatory, and possible therapeutic applications.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
This compound consists of a phenyl group attached to a cyclohexane ring, with a sulfanyl functional group contributing to its reactivity and biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The sulfanyl group may facilitate interactions that modulate enzymatic activity, leading to observed pharmacological effects.
Antimicrobial Activity
Recent studies have highlighted the compound's potential as an antimicrobial agent. For instance, it has been shown to exhibit significant inhibitory effects against both Gram-positive and Gram-negative bacteria. The following table summarizes the antibacterial efficacy observed in various studies:
| Bacterial Strain | Inhibition Zone (mm) | Concentration (mg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 1 |
| Escherichia coli | 12 | 1 |
| Salmonella typhi | 10 | 1 |
These results indicate that the compound possesses moderate to strong antibacterial properties, making it a candidate for further development in treating bacterial infections .
Anti-inflammatory Activity
In addition to its antimicrobial properties, this compound has been investigated for its anti-inflammatory effects. Studies suggest that it may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), thus reducing inflammation . The following data illustrates its effectiveness in reducing inflammation in animal models:
| Model | Dosage (mg/kg) | Effect on Inflammation |
|---|---|---|
| Carrageenan-induced edema | 50 | Significant reduction |
| Formalin-induced pain | 25 | Moderate reduction |
Case Studies
A notable case study involved the synthesis and evaluation of derivatives of this compound. Researchers synthesized several analogs and tested their biological activities. One derivative demonstrated enhanced antibacterial activity against resistant strains of E. coli, suggesting that structural modifications can optimize its pharmacological profile .
Q & A
Q. What are the common synthetic routes for 1-[(4-Phenylcyclohexyl)sulfanyl]ethan-1-one, and how are intermediates characterized?
The synthesis typically involves multi-step organic reactions, such as:
- Step 1 : Formation of the cyclohexylphenyl backbone via Friedel-Crafts acylation or Suzuki coupling .
- Step 2 : Introduction of the sulfanyl group using thiolation reagents (e.g., Lawesson’s reagent) under controlled temperatures (60–80°C) .
- Step 3 : Purification via column chromatography or recrystallization. Intermediates are characterized using ¹H/¹³C NMR for structural confirmation and HPLC for purity assessment (>95%) .
Q. Which spectroscopic methods are critical for confirming the structure of this compound?
Key techniques include:
- NMR Spectroscopy : To identify proton environments (e.g., aromatic protons at δ 7.2–7.8 ppm, sulfanyl-linked CH₂ at δ 3.1–3.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 296.12) .
- IR Spectroscopy : Detection of carbonyl (C=O, ~1700 cm⁻¹) and C-S (~650 cm⁻¹) stretches .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound?
Optimization strategies include:
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance sulfanyl group incorporation .
- Catalyst Use : Pd(PPh₃)₄ for cross-coupling steps, achieving yields up to 85% .
- Temperature Control : Maintaining 70–80°C during thiolation minimizes side products .
- Real-Time Monitoring : Use of TLC or in-situ FTIR to track reaction progress .
Q. What strategies resolve discrepancies in biological activity data across studies?
Contradictions may arise from:
- Purity Variability : Rigorous HPLC/MS validation ensures compound integrity .
- Assay Conditions : Standardize cell lines (e.g., HEK293 vs. HeLa) and incubation times .
- Structural Analogues : Compare activity with derivatives (e.g., fluorophenyl or piperazine variants) to isolate functional group contributions .
Q. How does computational modeling aid in understanding the compound’s interaction with biological targets?
- Docking Studies : Predict binding affinities to receptors (e.g., G-protein-coupled receptors) using AutoDock Vina .
- MD Simulations : Analyze stability of ligand-protein complexes over 100-ns trajectories .
- QSAR Models : Correlate structural features (e.g., logP, polar surface area) with antimicrobial activity .
Methodological Challenges
Q. What are common impurities encountered during synthesis, and how are they mitigated?
- Byproducts : Unreacted thiols or oxidized sulfones. Mitigation: Use inert atmospheres (N₂/Ar) and reducing agents (e.g., TCEP) .
- Isomerization : Cis/trans cyclohexyl conformers. Resolution: Chiral HPLC or fractional crystallization .
Q. How to design derivatives to enhance the compound’s pharmacokinetic properties?
- Lipophilicity Adjustment : Introduce polar groups (e.g., -OH, -NH₂) to improve solubility .
- Metabolic Stability : Fluorine substitution at the phenyl ring reduces CYP450-mediated degradation .
Biological and Pharmacological Evaluation
Q. What in vitro assays are pivotal for evaluating the compound’s antimicrobial potential?
- MIC Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (E. coli) strains .
- Biofilm Inhibition : Crystal violet staining to quantify biofilm biomass reduction .
- Cytotoxicity Screening : MTT assays on mammalian cells (IC₅₀ > 50 µM for selectivity) .
Q. How is the compound’s neuroprotective activity assessed in preclinical models?
- ROS Scavenging : DCFH-DA assay in neuronal cells (e.g., SH-SY5Y) under oxidative stress .
- In Vivo Models : Morris water maze tests in rodents to evaluate cognitive function improvement .
Data Analysis and Reporting
Q. What statistical methods are recommended for analyzing dose-response relationships?
- Nonlinear Regression : Fit data to sigmoidal curves (e.g., Hill equation) using GraphPad Prism .
- ANOVA with Tukey’s Post Hoc : Compare multiple treatment groups (p < 0.05) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
